trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate
Description
Chemical Identity and Properties
trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate (CAS: 1338812-41-1) is a cyclobutane-derived carbamate compound characterized by a rigid tetra-substituted cyclobutyl ring system. Its structure includes a tert-butyl carbamate group and a hydroxyl group at the 3-position of the cyclobutane ring. The compound is commercially available with a purity of ≥97% and is stable under ambient storage conditions . It is utilized in academic and industrial research, particularly in pharmaceuticals, agrochemicals, and materials science, owing to its stereochemical complexity and functional group versatility .
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(8,6)7/h8-9,15H,1-7H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCDKHQTJYOCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1O)(C)C)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124140 | |
| Record name | Carbamic acid, N-(cis-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-85-4 | |
| Record name | Carbamic acid, N-(cis-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutane derivative. One common method includes the use of tert-butyl lithium as a base to deprotonate the carbamate, followed by nucleophilic addition to the cyclobutane derivative. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carbamate group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound's structure suggests potential for use in drug development, particularly as a scaffold for designing new therapeutic agents. Its hydroxyl group may enhance solubility and bioavailability, making it a candidate for pharmaceutical formulations. Research indicates that compounds with similar structures have shown promise in modulating biological activity against various targets, including enzymes and receptors involved in disease processes.
1.2 Anticancer Activity
Preliminary studies have indicated that derivatives of carbamate compounds exhibit anticancer properties. The unique cyclobutane ring structure of trans-tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate may contribute to its ability to interact with cellular pathways involved in cancer progression. Further investigation into its mechanism of action could reveal its potential as an anticancer agent.
Materials Science
2.1 Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis. Its bulky tert-butyl groups can enhance the thermal stability and mechanical properties of polymers. Studies have shown that incorporating such compounds into polymer matrices can improve their performance in applications ranging from coatings to structural materials.
2.2 Nanocomposites
Incorporating this compound into nanocomposites can enhance their functional properties. The compound's ability to interact with nanoparticles can lead to improved dispersion and stability within polymer matrices, potentially leading to advanced materials with tailored properties for specific applications.
Agricultural Chemistry
3.1 Pesticide Development
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Research into similar carbamate compounds has revealed their effectiveness as insecticides and fungicides. Investigating the efficacy of this compound against agricultural pests could provide insights into its viability as an environmentally friendly alternative to conventional pesticides.
3.2 Plant Growth Regulators
There is also potential for this compound to be developed as a plant growth regulator. Compounds that influence hormonal pathways in plants can lead to enhanced growth and yield. The hydroxyl group in this compound may play a crucial role in modulating plant physiological responses.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxy group may participate in hydrogen bonding or other non-covalent interactions, contributing to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of carbamate-functionalized cyclobutanes. Below is a detailed comparison with analogous compounds, focusing on structural, physicochemical, and application-based differences.
Cyclobutane Carbamates with Varied Substituents
- trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate Structure: Cyclobutane core with four methyl groups (2,2,4,4-tetramethyl), a hydroxyl group at C3, and a tert-butyl carbamate moiety. Key Properties: High steric hindrance due to tetramethyl substitution; moderate polarity from the hydroxyl group. Stable at room temperature .
- tert-Butyl 3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl(isopropyl)carbamate Structure: Cyclohexene ring fused with oxazolidinone and trifluoromethylphenyl groups; lacks hydroxyl substitution. Applications: Patent-protected as a therapeutic agent (e.g., antiviral or anticancer applications) .
Tetramethyl-Substituted Cyclic Ketones
- Key Properties: High volatility; used as a solvent or flavoring agent. Contrast: Lacks functional groups for covalent binding, limiting its utility in medicinal chemistry compared to the carbamate derivative .
Industrial-Scale Carbamate Derivatives
- Nitrobenzene (CAS: 98-95-3)
Comparative Data Table
Research Findings and Industrial Relevance
- Synthetic Utility : The trans-configuration and hydroxyl group of this compound enable its use in asymmetric catalysis and chiral auxiliary frameworks, unlike simpler tetramethyl ketones .
- Biological Potential: While patent compounds (e.g., oxazolidinone derivatives) exhibit direct therapeutic activity, the cyclobutylcarbamate derivative is primarily a building block for bioactive molecule synthesis .
- Industrial Production : Suppliers like Shandong Ench Chemical Co. emphasize its scalability, contrasting with niche applications of trifluoromethyl-containing analogs .
Biological Activity
trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate (CAS No. 1338812-41-1) is a synthetic compound primarily recognized as a pharmaceutical intermediate. Its unique structural properties lend it potential applications in medicinal chemistry, particularly as a precursor for androgen receptor antagonists. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H25NO3
- Molar Mass : 243.34 g/mol
- Density : 1.03 ± 0.1 g/cm³ (predicted)
- Boiling Point : 326.7 ± 31.0 °C (predicted)
- pKa : 12.28 ± 0.70 (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its role as a pharmaceutical intermediate. It has been reported to have potential applications in the development of androgen receptor antagonists, which are crucial in treating hormone-dependent cancers such as prostate cancer.
The compound's mechanism involves modulation of androgen receptor signaling pathways. By acting as an antagonist to the androgen receptor, it can inhibit the proliferation of androgen-sensitive cancer cells. This action is particularly significant in therapeutic strategies aimed at managing hormone-sensitive tumors.
Table 1: Summary of Biological Activities
Case Study: Androgen Receptor Antagonism
A significant study explored the synthesis and biological evaluation of various carbamate derivatives, including this compound. The results indicated that this compound effectively inhibited androgen receptor-mediated transcriptional activity in vitro. The study highlighted its potential for developing new therapeutic agents for prostate cancer treatment by disrupting hormone signaling pathways.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of this carbamate derivative requires careful control of stereochemistry due to the trans-configuration of hydroxyl and carbamate groups. Key steps include protecting-group strategies (e.g., tert-butyl carbamate) and cyclobutane ring formation. For example, tert-butyl carbamates are sensitive to acidic/basic conditions, requiring anhydrous environments and catalysts like DMAP for coupling reactions . Yield optimization may involve varying solvents (e.g., DCM vs. THF) and temperature gradients during cyclization.
Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding cyclobutane ring conformation?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming the trans-configuration and tetramethyl substitution pattern. The cyclobutane ring’s rigidity leads to distinct coupling constants (e.g., J values for vicinal protons) and chemical shifts for methyl groups (δ ~1.2–1.5 ppm). 2D techniques (COSY, NOESY) can differentiate cis/trans isomers by analyzing spatial proximity of hydroxyl and carbamate protons .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The compound is prone to hydrolysis under acidic/alkaline conditions due to the carbamate group. Storage recommendations include inert atmospheres (argon), desiccants, and temperatures below –20°C. Stability studies should monitor degradation via HPLC or TLC, with particular attention to moisture ingress .
Advanced Research Questions
Q. How do steric effects from the tetramethylcyclobutane core influence reactivity in catalytic transformations?
- Methodological Answer : The bulky 2,2,4,4-tetramethylcyclobutyl group creates significant steric hindrance, affecting reaction kinetics. For instance, nucleophilic substitutions may require bulky bases (e.g., LDA) to access hindered sites. Computational studies (DFT) can map steric maps using %Buried Volume calculations, correlating with experimental reaction rates .
Q. What strategies address contradictions in reported crystallographic data for tert-butyl carbamate derivatives?
- Methodological Answer : Discrepancies in crystal structures (e.g., hydrogen-bonding networks) may arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction with synchrotron radiation improves resolution. Comparative analysis of Cambridge Structural Database entries for similar carbamates can identify trends in packing motifs .
Q. How can biocatalytic methods be applied to enantioselective synthesis of this compound?
- Methodological Answer : Enzymes like lipases or esterases can achieve chiral resolution. For example, Candida antarctica lipase B (CAL-B) has been used to selectively hydrolyze tert-butyl carbamate intermediates in aqueous-organic biphasic systems. Screening enzyme libraries and optimizing pH/temperature are critical for enhancing enantiomeric excess (ee) .
Q. What role do intermolecular hydrogen bonds play in the solid-state properties of this compound?
- Methodological Answer : The hydroxyl and carbamate groups form intermolecular H-bonds, influencing melting points and solubility. IR spectroscopy (O–H and N–H stretches) and Hirshfeld surface analysis quantify these interactions. Modifying substituents (e.g., replacing tert-butyl with benzyl) can disrupt H-bonding networks, altering crystallinity .
Key Research Gaps and Recommendations
- Stereoselective Functionalization : Explore asymmetric catalysis to access diastereomeric derivatives for biological testing.
- Computational Modeling : Use MD simulations to predict solubility parameters and guide solvent selection.
- Ecotoxicity Profiling : Limited data exist on environmental impact; conduct OECD 301D biodegradability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
